N-[4-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a unique structure combining an oxadiazole ring, a sulfamoyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The sulfamoyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
N-[4-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives. This structural feature enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18N4O4S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O4S/c1-12-4-3-5-14(10-12)18-21-17(26-22-18)11-19-27(24,25)16-8-6-15(7-9-16)20-13(2)23/h3-10,19H,11H2,1-2H3,(H,20,23) |
InChI Key |
FQJUPZFCGPCGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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